N-[3-(benzoylamino)-4-(4-morpholinyl)phenyl]-2-chloro-4-methylbenzamide
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Overview
Description
N-[3-(benzoylamino)-4-(4-morpholinyl)phenyl]-2-chloro-4-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a benzoylamino group, a morpholinyl group, and a chloromethylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(benzoylamino)-4-(4-morpholinyl)phenyl]-2-chloro-4-methylbenzamide typically involves multi-step organic reactions. One common method involves the initial formation of the benzoylamino intermediate, followed by the introduction of the morpholinyl group through nucleophilic substitution. The final step includes the chlorination of the methylbenzamide moiety under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-[3-(benzoylamino)-4-(4-morpholinyl)phenyl]-2-chloro-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[3-(benzoylamino)-4-(4-morpholinyl)phenyl]-2-chloro-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(benzoylamino)-4-(4-morpholinyl)phenyl]-2-chloro-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- N-[2,5-Diethoxy-4-({[3-(4-morpholinyl)propyl]carbamothioyl}amino)phenyl]benzamide
- (S)-N-[[3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]amine
Comparison: Compared to these similar compounds, N-[3-(benzoylamino)-4-(4-morpholinyl)phenyl]-2-chloro-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C25H24ClN3O3 |
---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
N-(3-benzamido-4-morpholin-4-ylphenyl)-2-chloro-4-methylbenzamide |
InChI |
InChI=1S/C25H24ClN3O3/c1-17-7-9-20(21(26)15-17)25(31)27-19-8-10-23(29-11-13-32-14-12-29)22(16-19)28-24(30)18-5-3-2-4-6-18/h2-10,15-16H,11-14H2,1H3,(H,27,31)(H,28,30) |
InChI Key |
YRZHULSBKDSJND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)NC(=O)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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